molecular formula C18H18Pt B1191542 platinum(2+) bis(prop-2-en-1-ylbenzenide) CAS No. 36344-09-9

platinum(2+) bis(prop-2-en-1-ylbenzenide)

Cat. No.: B1191542
CAS No.: 36344-09-9
M. Wt: 429.426
InChI Key: XFCPINBQAAHKRM-UHFFFAOYSA-N
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Description

Platinum(2+) bis(prop-2-en-1-ylbenzenide) is a coordination compound featuring a platinum ion coordinated with two prop-2-en-1-ylbenzenide ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of platinum(2+) bis(prop-2-en-1-ylbenzenide) typically involves the reaction of a platinum(II) precursor, such as platinum(II) chloride, with prop-2-en-1-ylbenzenide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of platinum(2+) bis(prop-2-en-1-ylbenzenide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Platinum(2+) bis(prop-2-en-1-ylbenzenide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states or even elemental platinum.

    Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species. Substitution reactions result in new platinum(II) complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cellular processes, leading to cell death. Research is ongoing to evaluate the efficacy and safety of platinum(2+) bis(prop-2-en-1-ylbenzenide) in cancer treatment.

Industry

In industry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also leveraged in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of platinum(2+) bis(prop-2-en-1-ylbenzenide) involves its ability to coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved depend on the nature of the ligands and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    Platinum(2+) bis(phenylacetylide): Similar in structure but with phenylacetylide ligands.

    Platinum(2+) bis(allylbenzene): Features allylbenzene ligands instead of prop-2-en-1-ylbenzenide.

    Platinum(2+) bis(benzyl): Contains benzyl ligands.

Uniqueness

Platinum(2+) bis(prop-2-en-1-ylbenzenide) is unique due to the presence of prop-2-en-1-ylbenzenide ligands, which provide distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

36344-09-9

Molecular Formula

C18H18Pt

Molecular Weight

429.426

IUPAC Name

platinum(2+);prop-2-enylbenzene

InChI

InChI=1S/2C9H9.Pt/c2*1-2-6-9-7-4-3-5-8-9;/h2*2-5,7H,1,6H2;/q2*-1;+2

InChI Key

XFCPINBQAAHKRM-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.[Pt+2]

Synonyms

IBA;  7-Hydroxy-2(S)-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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